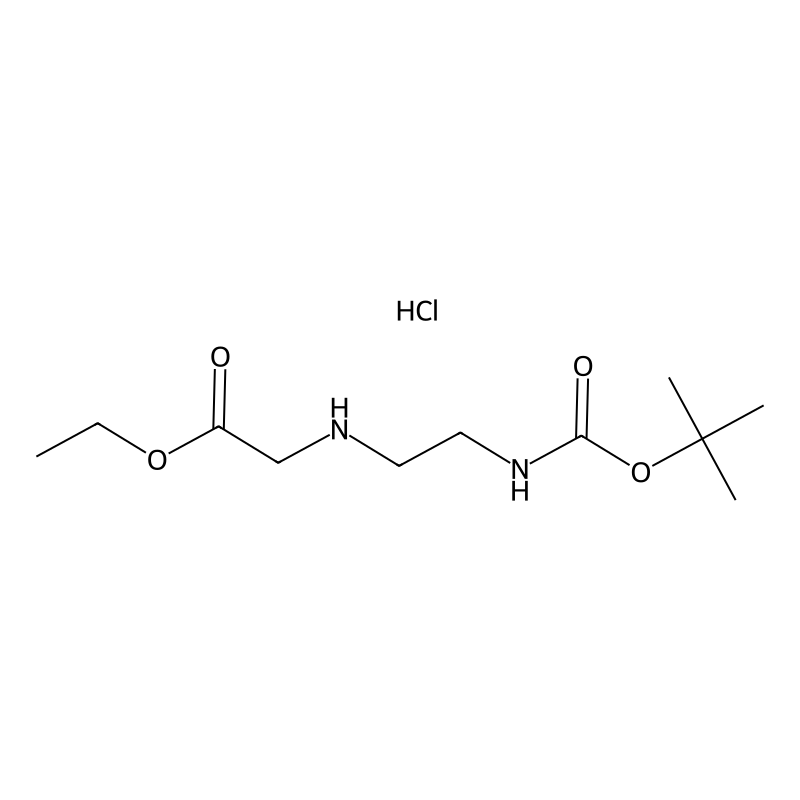Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid:
Field: Organic Chemistry
Application: This compound is a new derivative of β-(1,2,4-Triazol-1-yl)alanine.
Results: The product is a racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine.
Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides:
Field: Biochemistry
Method: The ionic liquid used has low viscosity, high thermal stability, and demonstrates a catalytic effect.
tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids and Their Application to Dipeptide Synthesis:
Rapid, Effective Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid
Method: The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect.
Linking HaloTag Enzyme with Fluorescent Zinc Indicator, ZIMIR
Application: The compound can be used to link HaloTag enzyme with fluorescent zinc indicator, ZIMIR.
Results: This allows monitoring the dynamics of regulated secretion of zinc in real time.
Synthesis of Amphiphiles for DNA and siRNA Delivery
Synthesis of Phosphatidyl Ethanolamine and Ornithine
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride, with the chemical formula C₁₁H₂₃ClN₂O₄, is a derivative of amino acids and esters. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during
- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, allowing for the exposure of the amino group for further reactions.
- Coupling Reactions: It can be used in peptide synthesis where it reacts with other amino acids to form peptide bonds.
- Hydrolysis: In aqueous conditions, the ester bond can hydrolyze to release ethyl alcohol and the corresponding acid .
The synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride typically involves:
- Protection of Amino Groups: Starting from an appropriate amino acid, the amino group is protected using tert-butoxycarbonyl chloride.
- Esterification: The protected amino acid is reacted with ethyl acetate in the presence of an acid catalyst to form the ester.
- Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to yield the hydrochloride salt form .
This compound has several applications, particularly in:
- Peptide Synthesis: It serves as an intermediate in the synthesis of peptides and other bioactive compounds.
- Drug Development: Its structural properties make it a candidate for designing new pharmaceuticals targeting various biological pathways.
- Research: Utilized in biochemical studies to investigate protein interactions and enzymatic activities .
Studies involving interaction profiles of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride focus on:
- Binding Affinity: Research may explore how this compound binds to specific receptors or enzymes, influencing its biological activity.
- Synergistic Effects: It may be tested in combination with other compounds to assess enhanced therapeutic effects or reduced toxicity profiles .
Several compounds share structural similarities with Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Ethyl 2-((tert-butoxycarbonyl)amino)acetate | 14719-37-0 | 0.91 | Lacks the secondary amine group |
| Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate | 42492-57-9 | 0.82 | Contains a methyl group instead of ethyl |
| Ethyl N-(2-aminoethyl)-N-(tert-butoxycarbonyl)glycinate | 31954-27-5 | 0.89 | Different side chain structure |
| Methyl 2-aminoacetate | 4530-20-5 | 0.85 | Simpler structure without Boc protection |
These comparisons highlight the uniqueness of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride, particularly its specific combination of functional groups and protective strategies that enhance its utility in synthetic chemistry and biological applications .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








